Fmoc-beta-holys(boc)-oh
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Overview
Description
Fmoc-beta-holys(boc)-oh: is a synthetic compound used in peptide synthesis. It is a derivative of amino acids, where Fmoc (fluorenylmethyloxycarbonyl) is a protecting group for the amino group, and Boc (tert-butoxycarbonyl) is a protecting group for the side chain. These protecting groups are crucial in peptide synthesis to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-holys(boc)-oh typically involves the protection of the amino group with Fmoc and the side chain with Boc. The process may include:
Fmoc Protection: The amino acid is reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid.
Boc Protection: The side chain is protected by reacting with Boc anhydride in the presence of a base.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Fmoc Deprotection: Typically achieved using piperidine in DMF (dimethylformamide).
Boc Deprotection: Usually done with strong acids like trifluoroacetic acid (TFA).
-
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
- Common reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products:
- Peptides and proteins with specific sequences and structures.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes.
Biology:
- Synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine:
- Development of peptide-based drugs and vaccines.
Industry:
- Production of peptides for cosmetics, food additives, and other industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound itself is a building block in peptide synthesis and does not have a direct mechanism of action. the peptides synthesized using Fmoc-beta-holys(boc)-oh can target specific proteins, enzymes, or receptors in biological systems.
Comparison with Similar Compounds
Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-beta-lysine: Similar in structure but with different side chain protection.
Uniqueness:
- The specific combination of Fmoc and Boc protecting groups makes Fmoc-beta-holys(boc)-oh unique for synthesizing peptides with specific structural and functional properties.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQLGECIYUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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